3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Description
3-Nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole (CAS: 1313520-83-0) is a nitro-substituted pyrazole derivative protected by a trimethylsilylethoxymethyl (SEM) group. The SEM group is a widely used acid-labile protecting group in organic synthesis, particularly for nitrogen-containing heterocycles, due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical syntheses, where the nitro group can be reduced to an amine for further functionalization. Its molecular formula is $ \text{C}{10}\text{H}{19}\text{N}3\text{O}3\text{Si} $, with a molecular weight of 281.36 g/mol. The SEM group enhances solubility in organic solvents, facilitating reactions in non-polar media .
Properties
IUPAC Name |
trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKGNPLTIGCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a synthetic compound with intriguing biological properties. Its structure features a pyrazole ring substituted with a nitro group and a trimethylsilyl ether, which may influence its reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry and other fields.
The molecular formula of this compound is , with a molecular weight of approximately 273.36 g/mol. The presence of both vinyl and nitro groups allows for diverse chemical reactions, including electrophilic aromatic substitution and reduction reactions, which are crucial for its biological interactions.
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological macromolecules, such as proteins and nucleic acids. The functional groups present in this compound can enhance these interactions, potentially leading to significant biological effects:
- Nitro Group : Can undergo reduction to form amines, which may interact with cellular components.
- Trimethylsilyl Ether : This moiety can be hydrolyzed under acidic conditions to yield alcohols, further enhancing the compound's reactivity in biological systems.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antiviral Activity
Several studies have focused on the antiviral properties of pyrazole derivatives. For instance:
- A series of novel pyrazole compounds demonstrated effective inhibition against herpes simplex virus type 1 (HSV-1), with some compounds reducing plaque formation significantly .
- Other derivatives showed promising results against the tobacco mosaic virus (TMV), with effective concentrations (EC50) ranging from 58.7 μg/mL to lower values depending on structural modifications .
Cytotoxicity and Selectivity
The cytotoxicity of pyrazole compounds is often assessed using the half-maximal cytotoxic concentration (CC50). For example:
- Some derivatives exhibited low CC50 values, indicating high cytotoxicity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells .
Case Studies
A few notable case studies highlight the biological relevance of pyrazole derivatives similar to this compound:
| Compound Name | Target Virus | EC50 (μM) | Observations |
|---|---|---|---|
| Pyrazole A | HSV-1 | 0.2 | Significant reduction in plaque formation |
| Pyrazole B | TMV | 58.7 | Effective at low concentrations |
| Pyrazole C | HIV | 3.98 | Potent anti-HIV activity with high therapeutic index |
These findings underscore the potential of pyrazole compounds in developing antiviral agents and cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is best understood through comparisons with analogous pyrazole derivatives. Below is a detailed analysis:
Structural Analogues with SEM Protection
- 5-Iodo-3-nitro-1-SEM-1H-pyrazole (SY257796) :
This derivative (CAS: N/A) replaces the hydrogen at the pyrazole 5-position with an iodine atom. The iodo substituent enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it valuable for constructing complex aryl-pyrazole systems. However, the iodine’s bulkiness may reduce solubility compared to the parent compound . - 3-Nitro-1-SEM-5-vinyl-1H-pyrazole (SY257797) :
The vinyl group at position 5 allows for further functionalization via Heck reactions or cycloadditions. This reactivity is absent in the parent compound, highlighting its utility in diversifying pyrazole-based scaffolds .
Analogues with Alternative Protecting Groups
- 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole (CAS: 1006499-87-1) :
Here, the SEM group is replaced by a 4-nitrophenylmethyl moiety. The electron-withdrawing nitro group on the benzyl ring increases the compound’s susceptibility to nucleophilic deprotection but reduces stability under acidic conditions compared to SEM-protected analogues. This compound is less lipophilic due to the absence of silicon . - 3-Methyl-4-dioxaborolane-1-SEM-1H-pyrazole (CAS: 1690341-57-1) :
This derivative features a boronate ester at position 4, enabling Suzuki-Miyaura cross-couplings. Unlike the nitro group, the boronate ester is electron-deficient and participates in transition-metal catalysis, expanding its applications in materials science .
Fluorinated and Nitro-Modified Derivatives
- 4-Nitro-1-(2-(3-trifluoromethyl-pyrazol-1-yl)ethyl)-1H-pyrazole (CAS: 1172763-48-2): The trifluoromethyl group at position 3 enhances metabolic stability and lipophilicity, making this compound more suitable for medicinal chemistry applications. However, the nitro group at position 4 (vs.
- 1-Acetyl-3-[heptafluoropropoxy-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (CAS: 808764-30-9) :
The perfluorinated side chain drastically increases hydrophobicity and thermal stability. Such derivatives are niche intermediates for high-performance materials but lack the SEM group’s synthetic versatility .
Comparative Data Table
Key Research Findings
SEM Protection Advantage : The SEM group in this compound offers superior stability under basic conditions compared to benzyl-type protectors (e.g., 4-nitrobenzyl), which are prone to premature deprotection .
Nitro Group Reactivity : The nitro group at position 3 is strategically positioned for reduction to an amine, a critical step in synthesizing bioactive molecules. Derivatives with nitro groups at other positions (e.g., position 4) exhibit diminished reactivity in such transformations .
Fluorinated Derivatives : Compounds like CAS 1172763-48-2 demonstrate enhanced pharmacokinetic properties due to fluorine’s electronegativity and lipophilicity, though their synthesis is more complex than SEM-protected analogues .
Preparation Methods
Preparation Methods of 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
General Synthetic Strategy
The preparation of this compound typically follows a two-step synthetic approach:
- N1-Protection of Pyrazole: Introduction of the SEM protecting group at the pyrazole nitrogen (N1) via alkylation.
- Nitration at the 3-Position: Electrophilic aromatic substitution to introduce the nitro group selectively at the 3-position of the pyrazole ring.
This sequence ensures selective functionalization while preserving the reactive sites for further chemical manipulation.
Detailed Synthetic Route
Step 1: SEM Protection of Pyrazole Nitrogen
- Starting Material: 1H-pyrazole
- Reagents: 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))
- Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions: Room temperature to mild heating (25–50°C), inert atmosphere (nitrogen or argon) to prevent moisture interference
- Reaction: Nucleophilic substitution where the pyrazole nitrogen attacks the SEM-Cl, displacing chloride and forming the SEM-protected pyrazole
This step typically yields 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole with yields ranging from 60% to 80% depending on reaction time and stoichiometry.
Step 2: Nitration of SEM-Protected Pyrazole
- Starting Material: 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- Reagents: Nitrating agents such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid under controlled conditions
- Solvent: Often conducted in an inert solvent like acetic acid or dichloromethane to control reactivity
- Conditions: Low temperature (0–5°C) to prevent over-nitration or decomposition
- Reaction: Electrophilic aromatic substitution introduces the nitro group predominantly at the 3-position of the pyrazole ring due to electronic and steric factors
The nitration step demands careful control to avoid degradation of the SEM protecting group and to ensure regioselectivity.
Alternative Synthetic Approaches
- Direct Nitration Followed by Protection: In some cases, nitration of pyrazole precedes SEM protection. However, this route often suffers from lower selectivity and potential side reactions.
- Metal-Catalyzed Cross-Coupling: Emerging methods utilize metal-catalyzed coupling reactions to introduce the nitro-substituted pyrazole moiety onto SEM-protected intermediates, though these are less common and more complex.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. SEM Protection | 1H-pyrazole, SEM-Cl, NaH or K2CO3 | THF or DMF | 25–50°C | 60–80 | Inert atmosphere; anhydrous conditions improve yield |
| 2. Nitration | HNO3 (or HNO3/H2SO4 mix) | Acetic acid or DCM | 0–5°C | 50–70 | Controlled addition to avoid over-nitration; SEM group stability critical |
Analytical and Purification Techniques
- Characterization: The compound’s structure is confirmed by multinuclear NMR (¹H, ¹³C, ²⁹Si), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). The SEM group shows characteristic signals (trimethylsilyl protons near 0 ppm in ¹H NMR).
- Purification: Silica gel column chromatography using gradients of cyclohexane/ethyl acetate is effective. Liquid-liquid extraction with methylene chloride removes impurities.
- Yield Optimization: Use of dry solvents and inert atmosphere improves reaction efficiency and product purity.
Research Findings and Applications Related to Preparation
- The SEM protecting group is crucial for multi-step syntheses, allowing selective functionalization of the pyrazole ring without interference from the nitrogen lone pair.
- The nitro group serves as a versatile handle for further transformations, such as reduction to amino groups, enabling diverse functionalizations.
- Preparation methods have been optimized to balance reaction time, temperature, and reagent concentration to maximize yield and regioselectivity while preserving the SEM group integrity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| SEM Protection | SEM-Cl, NaH/K2CO3 | THF/DMF | 25–50°C | 60–80 | Requires anhydrous, inert conditions |
| Nitration | HNO3 or HNO3/H2SO4 | Acetic acid/DCM | 0–5°C | 50–70 | Careful control needed to avoid SEM cleavage |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, and how do reaction conditions influence yield?
- The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." A typical protocol involves reacting a nitro-substituted pyrazole precursor (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) with alkynes in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Yields range from 60% to 89% after purification by flash chromatography .
- Key variables : Temperature (>40°C ensures efficient cycloaddition), solvent polarity (THF/water balances solubility and reactivity), and catalyst loading (0.2 equiv CuSO₄ optimizes kinetics without side reactions) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR resolves the trimethylsilyl (TMS) and nitro group environments. The TMS-protected ethoxy methyl group shows distinct singlet peaks at ~0.1 ppm (Si–CH₃) and 3.5–4.0 ppm (O–CH₂–Si) .
- LC-MS confirms molecular weight (e.g., [M+H]+ for C₉H₁₆N₃O₃Si: ~266.1) and purity (>95% via HPLC with UV detection at 264 nm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- It serves as a key intermediate for synthesizing triazole-pyrazole hybrids, which exhibit antimicrobial and anti-inflammatory properties. Functionalization at the nitro group enables further derivatization (e.g., reduction to amines for drug conjugation) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?
- The nitro group at position 3 directs electrophilic substitution to position 5. Computational modeling (DFT) predicts electron-deficient sites, while experimental validation via X-ray crystallography (e.g., Acta Crystallographica data ) confirms regiochemistry. Steric effects from the TMS-ethoxy methyl group further modulate reactivity .
Q. What strategies optimize reaction efficiency in large-scale synthesis?
- Continuous flow processes reduce reaction time and improve yield by maintaining precise temperature control and reagent mixing. Catalytic systems like immobilized copper on silica enhance recyclability .
- Byproduct mitigation : Sodium ascorbate minimizes copper(I) oxidation, while Celite-assisted dry loading simplifies purification .
Q. How should researchers resolve contradictions in reported yields for similar triazole-pyrazole hybrids?
- Discrepancies often arise from variations in azide/alkyne stoichiometry (e.g., 1.3 equiv alkyne ensures full conversion ) or solvent purity (anhydrous THF vs. technical grade). Systematic DOE (Design of Experiments) can identify critical factors .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential nitro group reduction byproducts (e.g., NOx gases).
- Waste disposal : Neutralize acidic residues before aqueous disposal, and segregate halogenated solvents .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
